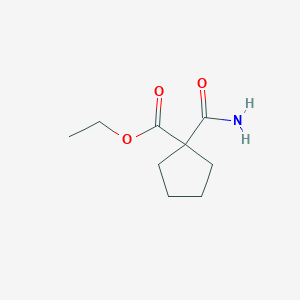
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester (9CI) is an organic compound with the molecular formula C9H15NO3 It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with ethanol and the amino group is carbamoylated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester typically involves the esterification of cyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclopentanecarboxylic acid+Ethanol→Cyclopentanecarboxylic acid, ethyl ester+Water
Subsequently, the ethyl ester undergoes a reaction with an isocyanate to form the carbamoylated product:
Cyclopentanecarboxylic acid, ethyl ester+Isocyanate→Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality material suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid and ethanol.
Reduction: Cyclopentanecarboxylic acid, 1-(aminomethyl)-, ethyl ester.
Substitution: Cyclopentanecarboxylic acid derivatives with different substituents replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity or function. The carbamoyl group can form hydrogen bonds or covalent interactions with active site residues, influencing the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid, ethyl ester: Lacks the carbamoyl group, making it less reactive in certain biochemical applications.
Cyclopentanecarboxylic acid, 1-amino-: Contains an amino group instead of the carbamoyl group, leading to different reactivity and applications.
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a keto group, resulting in different chemical properties and reactivity.
Uniqueness
Cyclopentanecarboxylic acid, 1-(aminocarbonyl)-, ethyl ester is unique due to the presence of both the ester and carbamoyl groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
ethyl 1-carbamoylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-8(12)9(7(10)11)5-3-4-6-9/h2-6H2,1H3,(H2,10,11) |
InChI-Schlüssel |
PGKHBMPNAUYJCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCC1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)

![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
![N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide](/img/structure/B13828841.png)
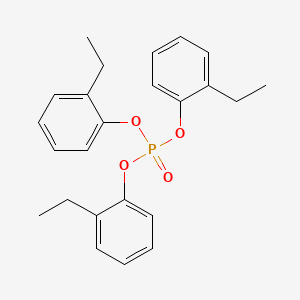
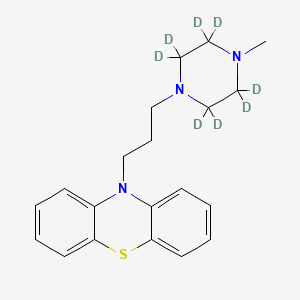

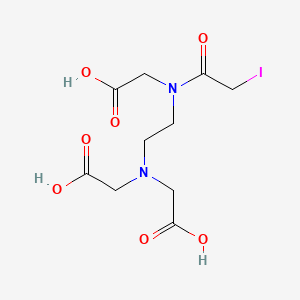

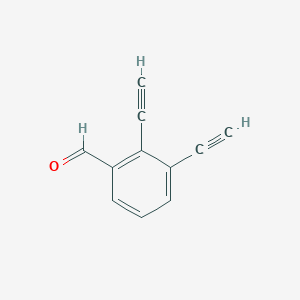

![1-[2-(Benzyloxy)-5-bromophenyl]adamantane](/img/structure/B13828873.png)
